molecular formula C18H12N4O6S B2365043 N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide CAS No. 328539-71-5

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide

Cat. No.: B2365043
CAS No.: 328539-71-5
M. Wt: 412.38
InChI Key: JVBFMFLJSIAWQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide is a complex organic compound that features a thiazole ring, a benzamide group, and nitro substituents. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions. The acetyl and phenyl groups are introduced through subsequent substitution reactions.

The benzamide group is then attached via an amide coupling reaction, often using reagents such as carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) to facilitate the formation of the amide bond. The nitro groups are introduced through nitration reactions, typically using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide is unique due to the combination of the thiazole ring, acetyl group, and nitrobenzamide moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other thiazole derivatives.

Properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,5-dinitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O6S/c1-10(23)16-15(11-5-3-2-4-6-11)19-18(29-16)20-17(24)12-7-13(21(25)26)9-14(8-12)22(27)28/h2-9H,1H3,(H,19,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBFMFLJSIAWQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.